molecular formula C14H11N9O2 B11927633 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid

2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B11927633
M. Wt: 337.30 g/mol
InChI Key: WYYBXKLXMUXBJP-UHFFFAOYSA-N
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Description

2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is a complex organic compound that features multiple triazole rings Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:

    Formation of the triazole rings: This can be achieved through a Huisgen cycloaddition reaction, where azides and alkynes react to form 1,2,3-triazoles.

    Coupling of the triazole rings to the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions.

    Introduction of the acetic acid group: This can be done through a carboxylation reaction, where a suitable precursor is converted to the acetic acid derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.

    Reduction: Reduction reactions can also occur, potentially modifying the triazole rings or the phenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or phenyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals.

    Agriculture: It can be used in the development of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism by which 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid exerts its effects depends on its specific application. For example:

Comparison with Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.

    Benzotriazole: Another triazole derivative that is widely used in corrosion inhibitors and antifreeze solutions.

Uniqueness: 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its multiple triazole rings and the presence of an acetic acid group, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C14H11N9O2

Molecular Weight

337.30 g/mol

IUPAC Name

2-[4-[3,5-bis(2H-triazol-4-yl)phenyl]triazol-1-yl]acetic acid

InChI

InChI=1S/C14H11N9O2/c24-14(25)7-23-6-13(19-22-23)10-2-8(11-4-15-20-17-11)1-9(3-10)12-5-16-21-18-12/h1-6H,7H2,(H,24,25)(H,15,17,20)(H,16,18,21)

InChI Key

WYYBXKLXMUXBJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=NNN=C2)C3=NNN=C3)C4=CN(N=N4)CC(=O)O

Origin of Product

United States

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